4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine
Overview
Description
4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with a dichlorophenyl group and a piperidine ring substituted with a trifluoromethylphenyl group. Its unique structure makes it a subject of interest in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by the introduction of the dichlorophenyl group. The piperidine ring is then synthesized separately and coupled with the pyrazole derivative using a suitable linker, such as a benzyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine shares structural similarities with other pyrazole and piperidine derivatives, such as:
- 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine
- 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}morpholine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F3N3/c23-17-4-5-18(19(24)11-17)21-12-20(28-29-21)15-6-8-30(9-7-15)13-14-2-1-3-16(10-14)22(25,26)27/h1-5,10-12,15H,6-9,13H2,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOVNQSYGBYHGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)CC4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301121529 | |
Record name | 4-[5-(2,4-Dichlorophenyl)-1H-pyrazol-3-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301121529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025724-79-1 | |
Record name | 4-[5-(2,4-Dichlorophenyl)-1H-pyrazol-3-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025724-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[5-(2,4-Dichlorophenyl)-1H-pyrazol-3-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301121529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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